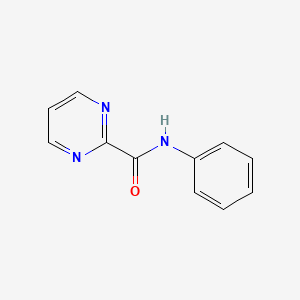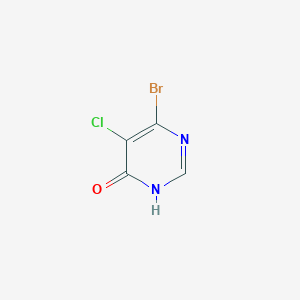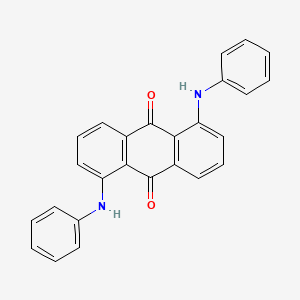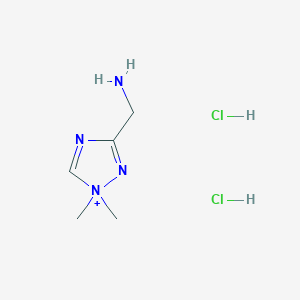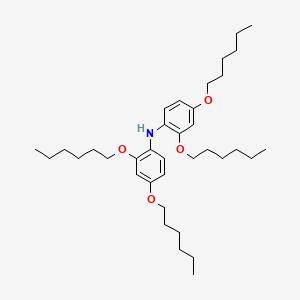
Bis(2,4-bis(hexyloxy)phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-bis(hexyloxy)phenyl)amine is an organic compound with the molecular formula C36H59NO4 and a molecular weight of 569.86 g/mol . It is known for its unique chemical structure, which includes two hexyloxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Bis(2,4-bis(hexyloxy)phenyl)amine typically involves the reaction of 2,4-bis(hexyloxy)phenylamine with appropriate reagents under controlled conditions. One common method involves the use of a condensation reaction, where the starting materials are reacted in the presence of a catalyst to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Bis(2,4-bis(hexyloxy)phenyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce amines .
Aplicaciones Científicas De Investigación
Bis(2,4-bis(hexyloxy)phenyl)amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential use in drug development and as a probe for studying biological processes . In the field of medicine, it is being investigated for its potential therapeutic properties. Industrially, it is used in the production of dye-sensitized solar cells due to its efficient light-harvesting properties .
Mecanismo De Acción
The mechanism of action of Bis(2,4-bis(hexyloxy)phenyl)amine involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Bis(2,4-bis(hexyloxy)phenyl)amine can be compared with other similar compounds, such as Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine . While both compounds share similar structural features, this compound is unique in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as dye-sensitized solar cells, where its specific properties enhance performance .
Propiedades
Fórmula molecular |
C36H59NO4 |
|---|---|
Peso molecular |
569.9 g/mol |
Nombre IUPAC |
N-(2,4-dihexoxyphenyl)-2,4-dihexoxyaniline |
InChI |
InChI=1S/C36H59NO4/c1-5-9-13-17-25-38-31-21-23-33(35(29-31)40-27-19-15-11-7-3)37-34-24-22-32(39-26-18-14-10-6-2)30-36(34)41-28-20-16-12-8-4/h21-24,29-30,37H,5-20,25-28H2,1-4H3 |
Clave InChI |
DNODBTHQEFNZIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OCCCCCC)OCCCCCC)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
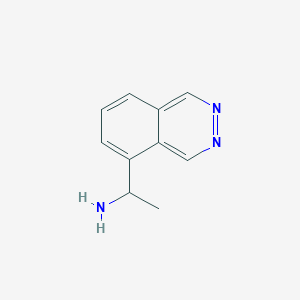

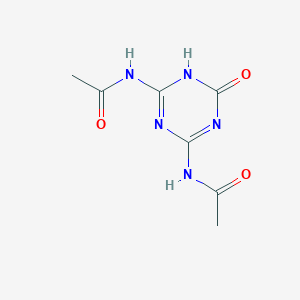
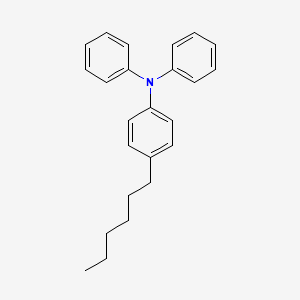
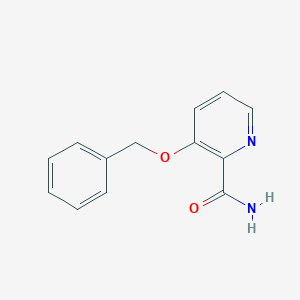
![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)

